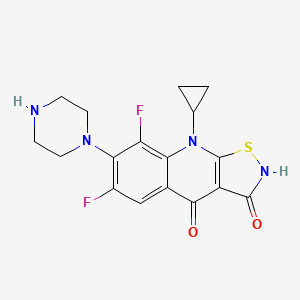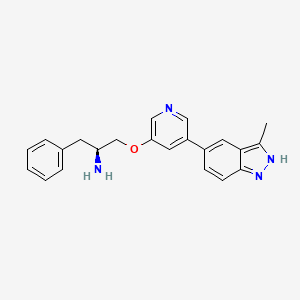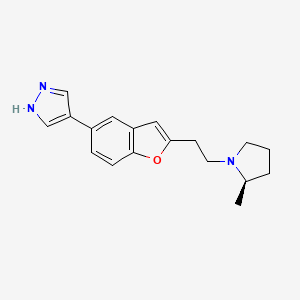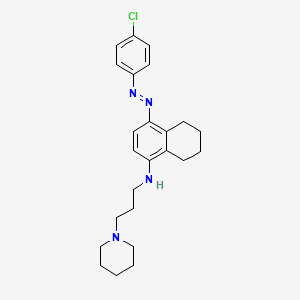
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ABT 29666 is a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Heteroaromatization with 4-phenyldiazenyl-1-naphthol
- A study detailed the synthesis of 4H-naphthopyran derivatives through a one-pot reaction involving 4-phenyldiazenyl-1-naphthol, p-chloro benzaldehyde, and either malononitrile or ethyl cyanoacetate. The molecular geometry, reactivity descriptors, and frontier molecular orbitals of the resulting compounds were analyzed, indicating potential applications in materials science and molecular engineering due to their unique structural and electronic properties (Mohamed, El-Wahab, & El-Gogary, 2017).
Molecular Interaction and Pharmacology
Molecular Interaction of Antagonists with the CB1 Cannabinoid Receptor
- Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) revealed insights into its conformational behavior and interaction with the CB1 cannabinoid receptor. The findings emphasized the importance of the aromatic ring moiety and the pyrazole C3 substituent in receptor binding and activity, providing a framework for designing new receptor antagonists (Shim et al., 2002).
Antimicrobial Properties
Crystal Structure and Antimicrobial Activity of Benzo[f]Chromene Derivative
- The compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile demonstrated significant antimicrobial activities, with promising bactericidal and fungicidal effects. This highlights the potential of this compound and its derivatives in developing new antimicrobial agents (Okasha et al., 2022).
Antimicrobial Activity of Piperidine Derivatives
- A study on the synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of Lycopersicon esculentum showed that certain derivatives exhibited significant antimicrobial activities. This suggests the potential of these compounds in agricultural applications to combat plant pathogens (Vinaya et al., 2009).
Eigenschaften
CAS-Nummer |
3365-99-9 |
|---|---|
Produktname |
1-(3-((4-((p-Chlorophenyl)azo)-5,6,7,8-tetrahydro-1-naphthyl)amino)propyl)piperidine |
Molekularformel |
C24H31ClN4 |
Molekulargewicht |
411 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C24H31ClN4/c25-19-9-11-20(12-10-19)27-28-24-14-13-23(21-7-2-3-8-22(21)24)26-15-6-18-29-16-4-1-5-17-29/h9-14,26H,1-8,15-18H2 |
InChI-Schlüssel |
CSHZDAXDYRNRJU-BYYHNAKLSA-N |
SMILES |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCN(CC1)CCCNC2=C3CCCCC3=C(C=C2)N=NC4=CC=C(C=C4)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-(3-(4-(p-chlorophenyl-azo)-5,6,7,8-tetrahydro-1- naphthylamino)propyl)piperidine ABT 29666 ABT-29666 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



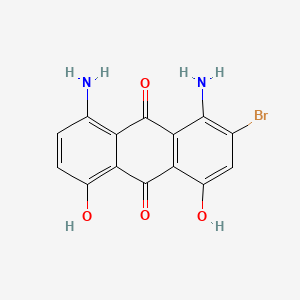
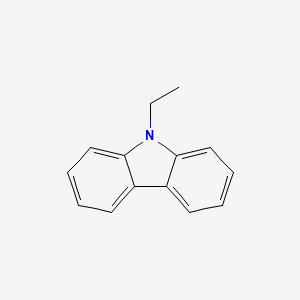
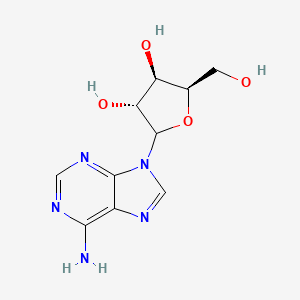
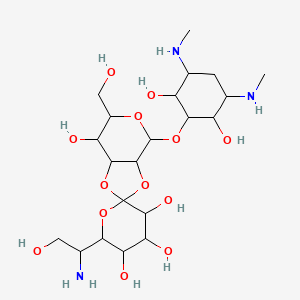
![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)
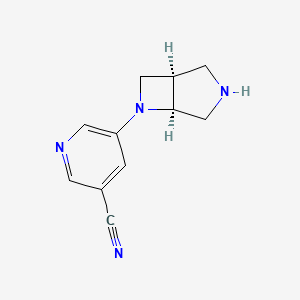
![2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B1664227.png)
![N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonyl-4-(4,4-dimethylpiperidin-1-yl)benzamide](/img/structure/B1664228.png)

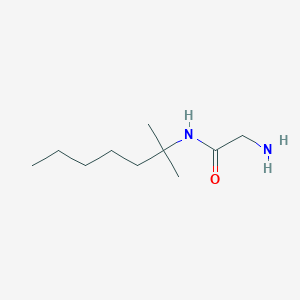
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-](/img/structure/B1664235.png)
